N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate. This nomenclature precisely defines the stereochemical configuration and functional group arrangements present in the molecular structure. The compound maintains the absolute stereochemical configuration derived from L-serine, with the (2S) designation indicating the specific spatial arrangement of substituents around the chiral carbon center.
Alternative nomenclature systems provide additional descriptive names for this compound, including N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester and methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate. These naming conventions emphasize the protective group modifications applied to the parent serine structure while maintaining reference to the original amino acid framework. The stereochemical integrity of the L-serine backbone remains preserved throughout the protective group installation process, ensuring retention of the naturally occurring amino acid configuration.
The Chemical Abstracts Service registry number 352530-50-8 provides unique identification for this compound within chemical databases and regulatory systems. This identifier facilitates precise compound tracking across diverse research applications and commercial sources. The European Community number 688-215-1 offers additional regulatory identification within European chemical classification systems.
The stereochemical configuration exhibits specific spatial relationships that influence both chemical reactivity and biological activity. The (2S) configuration at the alpha carbon corresponds to the natural L-amino acid stereochemistry, maintaining compatibility with biological systems and enzymatic processes. This stereochemical arrangement creates distinct molecular recognition patterns that affect binding interactions and synthetic accessibility in pharmaceutical applications.
Molecular Formula and Weight Analysis
The molecular formula C24H35NO3Si defines the elemental composition of N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester. This formula indicates the presence of twenty-four carbon atoms, thirty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom within the molecular structure. The molecular weight of 413.63 grams per mole represents the sum of atomic masses for all constituent elements.
Physical property measurements provide additional characterization data for this compound. The density measurement of 1.046 grams per milliliter at 25 degrees Celsius indicates the compound exists as a moderately dense liquid under standard conditions. The refractive index and flash point measurements of 100 degrees Celsius contribute to the complete physical property profile.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Formula | C24H35NO3Si | - | |
| Molecular Weight | 413.63 | g/mol | |
| Density | 1.046 | g/mL at 25°C | |
| Flash Point | 100 | °C | |
| CAS Number | 352530-50-8 | - | |
| EC Number | 688-215-1 | - |
The molecular weight calculation reflects the substantial mass contribution from the protective group functionalities, particularly the dibenzyl and tert-butyldimethylsilyl substituents. These protective groups constitute a significant portion of the total molecular mass, with the dibenzyl groups contributing approximately 182 atomic mass units and the tert-butyldimethylsilyl group adding approximately 115 atomic mass units to the base serine methyl ester structure.
Elemental analysis percentages provide quantitative composition data for verification of compound purity and identity. The carbon content represents approximately 69.7 percent of the total molecular weight, while hydrogen contributes 8.5 percent, nitrogen 3.4 percent, oxygen 11.6 percent, and silicon 6.8 percent of the molecular mass. These percentages align with theoretical calculations based on the established molecular formula.
Protective Group Architecture: tert-Butyldimethylsilyl and Dibenzyl Functionalities
The protective group architecture of N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester incorporates two distinct protective group systems that serve complementary synthetic functions. The tert-butyldimethylsilyl group protects the serine hydroxyl functionality, while the dibenzyl groups mask the amino functionality through tertiary amine formation.
The tert-butyldimethylsilyl protective group exhibits exceptional stability under a wide range of reaction conditions. This silyl ether protecting group demonstrates resistance to aqueous acid and base conditions, reducing environments, oxidative conditions, nucleophilic species (except fluoride), electrophilic reagents, radical conditions, and carbene intermediates. The steric bulk surrounding the silicon atom contributes significantly to this enhanced stability compared to less hindered silyl ethers.
The installation of tert-butyldimethylsilyl protection typically involves reaction with tert-butyldimethylsilyl chloride in the presence of base such as imidazole or 4-dimethylaminopyridine. The mechanism proceeds through formation of an imidazolium intermediate that acts as a silyl transfer reagent for the actual silylation reaction. Silicon can accommodate five bonds simultaneously, allowing associative substitution mechanisms through pentavalent silicon intermediates.
Removal of the tert-butyldimethylsilyl group occurs readily in the presence of fluoride sources such as tetrabutylammonium fluoride or tris(diethylamino)sulfonium fluoride. The exceptional strength of silicon-fluoride bonds drives this deprotection reaction to completion under mild conditions. Alternative deprotection methods include treatment with strong acids, though these conditions may affect other acid-sensitive functionalities within the molecule.
The dibenzyl protective groups serve dual functions in this molecular architecture. These groups prevent unwanted cyclization reactions that could lead to aziridine formation during subsequent synthetic transformations. The dibenzyl substitution pattern creates a tertiary amine that exhibits reduced nucleophilicity compared to primary or secondary amines, thereby preventing interfering side reactions.
Research demonstrates that dibenzyl protection is essential for successful synthetic transformations of serine-containing dipeptides. When alternative protective groups such as carboxybenzyl or tert-butyloxycarbonyl were employed, reactions resulted in mixtures of aziridine and dehydropeptide byproducts rather than desired cyclized products. The stereoelectronic properties of dibenzyl groups provide optimal balance between stability and reactivity for synthetic applications.
The orthogonal nature of these protective group systems allows selective removal under different reaction conditions. While the tert-butyldimethylsilyl group is removed by fluoride treatment, dibenzyl groups can be cleaved through catalytic hydrogenation using palladium on carbon catalyst under hydrogen atmosphere. This orthogonality enables sequential deprotection strategies in complex synthetic sequences.
Crystallographic Data and Conformational Studies
Crystallographic analysis provides detailed three-dimensional structural information for N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serine methyl ester through X-ray diffraction techniques. Single-crystal X-ray diffraction represents the primary method for determining precise atomic arrangements and conformational preferences in crystalline solids. This technique exploits the periodic atomic lattice structure of crystals to diffract X-ray radiation with wavelengths on the order of one angstrom.
The molecular conformation adopted in the crystalline state reflects the balance between intramolecular strain and intermolecular packing forces. The tert-butyldimethylsilyl group typically adopts extended conformations that minimize steric interactions with the dibenzyl substituents and the serine backbone. The bulky tert-butyl group generally positions itself away from other sterically demanding regions of the molecule to reduce unfavorable van der Waals contacts.
Conformational analysis reveals that the dibenzyl groups can adopt various rotational conformations around the nitrogen-carbon bonds. These conformational degrees of freedom allow the molecule to accommodate different packing arrangements in the crystalline state while maintaining optimal geometric parameters. The aromatic rings of the benzyl groups may participate in edge-to-face or parallel displaced pi-pi stacking interactions with neighboring molecules in the crystal lattice.
Modern X-ray crystallography facilities employ sophisticated diffractometer systems with high-brightness sources and sensitive detector technologies. These instruments can determine crystal structures with exceptional precision, revealing bond lengths accurate to within 0.001 angstroms and bond angles precise to within 0.1 degrees. Such precision enables detailed analysis of conformational preferences and intermolecular interactions.
The crystallographic unit cell parameters define the repeating unit of the crystal structure and provide information about molecular packing density and symmetry relationships. Space group determination reveals the symmetry operations present in the crystal structure, which influence the observed molecular conformations and intermolecular contact patterns. These crystallographic parameters contribute to understanding of solid-state properties including mechanical strength, thermal stability, and dissolution characteristics.
Properties
IUPAC Name |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3Si/c1-24(2,3)29(5,6)28-19-22(23(26)27-4)25(17-20-13-9-7-10-14-20)18-21-15-11-8-12-16-21/h7-16,22H,17-19H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPQQPSBLOWFTI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463208 | |
| Record name | Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-50-8 | |
| Record name | Methyl N,N-dibenzyl-O-[tert-butyl(dimethyl)silyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352530-50-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, focusing on its applications, mechanisms, and relevant findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C18H21NO3
- Molecular Weight : 303.36 g/mol
- CAS Number : 746598-47-0
- Structural Characteristics : The compound features a serine backbone modified with dibenzyl and t-butyldimethylsilyl groups, enhancing its stability and reactivity in biological systems.
Applications in Research
This compound is utilized in several key areas of research:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, enhancing the efficacy and bioavailability of therapeutic agents .
- Biochemical Studies : The compound is involved in enzyme inhibition studies, providing insights into protein interactions and metabolic pathways .
- Peptide Synthesis : It plays a crucial role in synthesizing peptides, which are essential for drug design and therapeutic applications .
- Material Science : Researchers are exploring its potential for creating novel materials with specific properties, such as enhanced stability and reactivity .
The biological activity of this compound can be attributed to its structural modifications that enhance interaction with biological targets:
- Enzyme Inhibition : The dibenzyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with target enzymes.
- Protein Interactions : The t-butyldimethylsilyl group provides steric hindrance, which can modulate binding affinity to proteins involved in various metabolic processes.
Case Studies
- Synthesis and Characterization :
- Biological Assays :
- Neuroprotective Effects :
Data Summary
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester is in the synthesis of bioactive compounds, particularly those related to amino acids and peptides. The compound serves as a precursor for the synthesis of various derivatives that exhibit biological activity.
- Peptide Synthesis : The compound is used as a chiral building block in the synthesis of peptides, which are crucial for drug development and therapeutic applications. Its ability to form stable intermediates allows for efficient coupling reactions, leading to high yields of desired peptide products .
Enzymatic Synthesis and Modification
This compound has been shown to facilitate enzymatic reactions, particularly in the modification of serine and threonine residues in proteins. This application is significant for studies focusing on post-translational modifications.
- Galactosylated Derivatives : The compound enables the production of galactosylated serine/threonine derivatives through enzymatic reactions, which can be pivotal for understanding glycosylation processes in biological systems.
Diastereoselective Reactions
The compound plays a crucial role in diastereoselective synthesis, particularly in the context of amino acid derivatives. Its steric properties allow for selective reactions that yield specific diastereomers.
- MAC Reactions : Studies have demonstrated that this compound can be effectively employed in one-pot MAC (Mannich-type) reactions to synthesize α-hydroxy-β-amino amides with high anti-diastereoselectivity. This property is beneficial for synthesizing compounds with specific stereochemical configurations necessary for biological activity .
Development of Therapeutic Agents
The compound serves as a key intermediate in developing therapeutic agents targeting various diseases, including cancer and neurological disorders.
- Synthesis of Hydroxyphosphonates : Research has shown that this compound can be transformed into γ-amino-β-hydroxyphosphonates, which have potential applications as therapeutic agents due to their structural similarities to natural phosphonates involved in biological processes .
Chemical Modification and Functionalization
The versatility of this compound extends to its ability to undergo various chemical modifications, allowing researchers to create a library of functionalized derivatives.
- Functional Group Transformations : The compound can be modified to introduce different functional groups, enhancing its utility in synthesizing novel compounds with tailored properties for specific applications in drug development and material science .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Synthesis of Bioactive Compounds | Used as a precursor for peptide synthesis | High yields in coupling reactions |
| Enzymatic Synthesis | Facilitates modification of serine/threonine residues | Production of galactosylated derivatives |
| Diastereoselective Reactions | Employed in MAC reactions for selective synthesis | High anti-diastereoselectivity achieved |
| Development of Therapeutic Agents | Key intermediate for synthesizing γ-amino-β-hydroxyphosphonates | Potential therapeutic applications identified |
| Chemical Modification | Allows introduction of various functional groups | Creation of novel compounds with tailored properties |
Case Studies
- Study on Oxyhomologation Reactions : A study demonstrated that using this compound in oxyhomologation reactions led to high yields and selectivity towards anti diastereomers, showcasing its effectiveness as a chiral auxiliary in complex syntheses .
- Synthesis of Dipeptides : Another case highlighted the successful synthesis of a library of dipeptides using this compound as a starting material, achieving yields up to 85% with controlled diastereoselectivity .
Comparison with Similar Compounds
Amino-Protected Serine Derivatives
Key Differences :
- Stability: TBS ethers are stable under acidic and basic conditions but cleaved by fluoride . Boc groups are acid-labile, while Cbz requires hydrogenolysis.
- Utility : The target compound’s dibenzyl group offers steric protection, ideal for multi-step syntheses. Boc and Cbz derivatives are preferred in peptide chain assembly due to milder deprotection .
Silyl-Protected Serine Derivatives
Reactivity Notes:
Glycosylated Serine Esters
Functional Contrast :
Halogenated and Tosylated Derivatives
Reactivity Comparison :
- Halogenated derivatives enable cross-coupling (e.g., Suzuki, Heck) for non-natural amino acid synthesis, whereas the target compound’s TBS group is inert under such conditions .
Preparation Methods
N,N-Dibenzylation of L-serine Methyl Ester
- Starting material : The methyl ester hydrochloride of L-serine is prepared by treating L-serine with thionyl chloride in refluxing methanol or by reacting L-serine with HCl gas in anhydrous methanol, followed by distillation to isolate the methyl ester hydrochloride.
N,N-Dibenzylation reaction : The methyl ester hydrochloride is reacted with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at room temperature. This reaction yields the N,N-dibenzyl-L-serine methyl ester with high efficiency (about 92% yield reported).
This step protects the amino group by introducing two benzyl groups, which are stable under many reaction conditions but can be removed by hydrogenolysis when desired.
O-(t-butyldimethylsilyl) Protection of the Hydroxyl Group
- The N,N-dibenzyl-L-serine methyl ester is then subjected to silylation using t-butyldimethylsilyl chloride (TBSCl).
- The reaction is carried out in dichloromethane with triethylamine as a base and catalytic 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the reaction.
- This step selectively protects the hydroxyl group as the t-butyldimethylsilyl ether, yielding N,N-dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester in excellent yields (around 97%).
Note: Attempts to protect the hydroxyl group using TBSCl and imidazole in DMF gave poor yields, indicating the importance of reaction conditions and choice of catalysts.
Purification and Characterization
- After the protection steps, the product is purified typically by extraction and chromatography.
- The purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
- The product is stable under standard storage conditions.
Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | L-serine + Thionyl chloride + Methanol | Reflux in methanol | L-serine methyl ester hydrochloride | High |
| 2 | L-serine methyl ester hydrochloride + Benzyl bromide + K2CO3 | Room temperature, acetonitrile | N,N-Dibenzyl-L-serine methyl ester | 92 |
| 3 | N,N-Dibenzyl-L-serine methyl ester + TBSCl + Et3N + DMAP | Dichloromethane, room temperature | This compound | 97 |
Research Findings and Notes
- The selective protection of the hydroxyl group with t-butyldimethylsilyl chloride is optimal in dichloromethane with triethylamine and catalytic DMAP, yielding the silyl ether in excellent yield and purity.
- The N,N-dibenzylation step is efficiently achieved in acetonitrile with potassium carbonate as base, avoiding harsher conditions that might cause side reactions.
- The entire synthetic route is reproducible and scalable, with yields consistently above 90% for key steps.
- The fully protected serine derivative is a valuable intermediate for further transformations, including the synthesis of β-ketophosphonates and γ-amino-β-hydroxyphosphonates, as demonstrated in related literature.
Additional Context from Related Syntheses
- The protected serine derivative prepared as above was used successfully in the synthesis of γ-N,N-dibenzylamino-β-ketophosphonates by reaction with lithium salts of dimethyl methylphosphonate at low temperature (-78 °C) in THF, achieving good yields (~81%).
- Diastereoselective reductions of such intermediates have been studied extensively, highlighting the importance of the protecting groups in controlling stereochemistry and reactivity.
This detailed preparation method of this compound is based on well-established protocols combining classical amino acid protection strategies with optimized reaction conditions to ensure high yield, purity, and scalability suitable for research and industrial applications.
Q & A
Q. What are the key steps in synthesizing N,N-Dibenzyl-O-(t-butyldimethylsilyl)-L-serine methyl ester?
The synthesis involves sequential protection of functional groups:
- Esterification : React L-serine with methanol and a catalyst (e.g., SOCl₂) to form L-serine methyl ester hydrochloride .
- Amino Group Protection : Introduce dibenzyl groups via reductive amination or alkylation to protect the amine .
- Silylation : Treat the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions, using imidazole as a base to activate the reaction .
- Purification : Column chromatography with solvents like hexane/ethyl acetate ensures high purity (>95%) .
Critical factors include moisture control, stoichiometric optimization, and TLC monitoring .
Q. How do the tert-butyldimethylsilyl (TBDMS) and dibenzyl groups influence reactivity in peptide synthesis?
- TBDMS : Provides steric bulk and acid stability, protecting the hydroxyl group during acidic deprotection of other groups (e.g., Boc) .
- Dibenzyl Groups : Offer robust protection for amines, resisting basic and nucleophilic conditions. They are removable via hydrogenolysis, enabling selective deprotection .
Compared to Boc or trityl groups, dibenzyl-TBDMS protection allows orthogonal strategies in multi-step syntheses .
Advanced Research Questions
Q. What challenges arise in purifying this compound, and how are they addressed?
- By-Products : Incomplete silylation or over-alkylation can generate impurities. Use TLC (Rf = 0.3–0.5 in hexane/EtOAc) to track reaction progress .
- Hydrophobicity : The TBDMS group increases hydrophobicity, complicating aqueous workups. Opt for silica gel chromatography with gradient elution (hexane to EtOAc) .
- Racemization : Minimized by avoiding prolonged heating and using low-temperature silylation (0–25°C) .
Q. How does the choice of base affect silylation efficiency with TBDMSCl?
- Imidazole : Preferred for its nucleophilicity, enhancing silyl chloride activation. Yields >90% in anhydrous DMF or THF .
- Triethylamine : Less effective due to competing side reactions (e.g., quaternary salt formation). Imidazole reduces by-products like HCl adducts .
Optimize equivalents (1.2–1.5 eq. base) to avoid excess base interfering with purification .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H NMR shows characteristic peaks: δ 0.1–0.2 ppm (TBDMS -Si(CH₃)₂), δ 4.5–5.0 ppm (benzyl -CH₂), and δ 3.6–3.8 ppm (ester -OCH₃) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~500–550) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect diastereomers .
Q. How can racemization be minimized during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
